molecular formula C14H13NO B8450577 1,2,3,4-Tetrahydrophenanthren-1-one oxime

1,2,3,4-Tetrahydrophenanthren-1-one oxime

Cat. No.: B8450577
M. Wt: 211.26 g/mol
InChI Key: ZKLJNIPOWCPKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydrophenanthren-1-one oxime is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(3,4-dihydro-2H-phenanthren-1-ylidene)hydroxylamine

InChI

InChI=1S/C14H13NO/c16-15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9,16H,3,6-7H2

InChI Key

ZKLJNIPOWCPKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C(=NO)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium acetate trihydrate (7.07 g, 52 mmol) in water (30 ml) was added hydroxylamine hydrochloride (3.61 g, 52 mmol). Ethanol (75 ml) and 3,4-dihydro-2H-phenantren-1-one (5.0 g, 26 mmol) were added and the suspension was heated at reflux for 2h. The reaction mixture was cooled on an ice-bath and the precipitated solid was isolated by filtration, washed with cold water and dried in vacuo to afford 4.8 g of 3,4-dihydro-2H-phenanthren-1-one-oxime.
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7.07 g
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3.61 g
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30 mL
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75 mL
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5 g
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Synthesis routes and methods II

Procedure details

To a solution of 1,2,3,4-tetrahydrophenanthren-1-one (1.0 g, 5.1 mmol) in pyridine was added hydroxylamine hydrochloride (0.69 g, 10.0 mmol). The resulting mixture was stirred at room temperature overnight. The solvent was removed in vacuo. Water was added to the residue, which was then filtered and dried to provide the oxime.
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1 g
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0.69 g
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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